(Dimethoxymethyl)(vinyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dimethoxymethyl)(vinyl)silane is an organosilicon compound with the molecular formula CH₃Si(OCH₃)₂CH=CH₂. It is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties. The compound is known for its ability to undergo polymerization and form stable bonds with other materials, making it valuable in the production of silicone-based products.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Dimethoxymethyl)(vinyl)silane can be synthesized through the reaction of methanol with dichloromethylvinylsilane. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows: [ \text{CH}_2=\text{CHSiCl}_2\text{CH}_3 + 2\text{CH}_3\text{OH} \rightarrow \text{CH}_2=\text{CHSi(OCH}_3\text{)}_2\text{CH}_3 + 2\text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are carefully controlled. The process may also involve purification steps to remove any by-products and ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (Dimethoxymethyl)(vinyl)silane undergoes various chemical reactions, including:
Polymerization: It can polymerize to form silicone-based polymers.
Hydrosilylation: The compound can react with alkenes in the presence of a catalyst to form organosilicon compounds.
Hydrolysis: In the presence of moisture, it can hydrolyze to form silanols and methanol.
Common Reagents and Conditions:
Catalysts: Platinum or rhodium catalysts are commonly used in hydrosilylation reactions.
Solvents: Organic solvents such as toluene or hexane are often used.
Temperature: Reactions typically occur at moderate temperatures (50-100°C).
Major Products:
Polymers: Silicone-based polymers are a major product of polymerization reactions.
Organosilicon Compounds: Various organosilicon compounds can be formed through hydrosilylation
Scientific Research Applications
(Dimethoxymethyl)(vinyl)silane has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of polymethylvinylborosiloxanes by direct polycondensation.
Biology: The compound is used in the preparation of biocompatible materials for medical applications.
Industry: It is used in the production of adhesives, sealants, and coatings due to its ability to form strong bonds with various substrates
Mechanism of Action
The mechanism of action of (Dimethoxymethyl)(vinyl)silane involves its ability to form stable silicon-oxygen bonds. This property allows it to act as a cross-linking agent in polymerization reactions, leading to the formation of silicone-based polymers. The vinyl group in the compound also enables it to participate in addition reactions, further enhancing its versatility in chemical synthesis .
Comparison with Similar Compounds
- Dimethoxydimethylsilane
- Dichloromethylvinylsilane
- Triethoxyvinylsilane
Comparison: (Dimethoxymethyl)(vinyl)silane is unique due to its combination of methoxy and vinyl groups, which provide it with distinct reactivity and versatility in chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
dimethoxymethyl(ethenyl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2Si/c1-4-8-5(6-2)7-3/h4-5H,1,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHSGYTWJUDWKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(OC)[SiH2]C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.